3-Methyl-l-tyrosine

描述

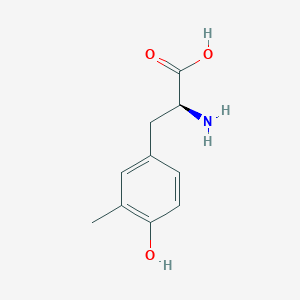

3-Methyl-l-tyrosine, also known as (S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, is an organic compound with the molecular formula C10H13NO3. It is a derivative of l-tyrosine, where a methyl group replaces the hydrogen at the third position on the phenyl ring. This compound appears as a white crystalline solid and is soluble in water, methanol, and ethanol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-l-tyrosine can be achieved through several methods. One common approach involves the reaction of p-cresol with bromoacetone to form 5-bromo-2-methylphenylacetone. This intermediate is then condensed with (S)-alanine to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and specificity. Enzymatic catalysis, such as using tyrosine ammonia lyase, can convert l-tyrosine to this compound under mild conditions, offering a sustainable and cost-effective production method .

化学反应分析

Types of Reactions: 3-Methyl-l-tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Amide or sulfonamide derivatives.

科学研究应用

Cancer Diagnostics

One of the most significant applications of 3-MT derivatives, particularly 3-iodo-alpha-methyl-L-tyrosine (IMT), is in tumor imaging. IMT is used as a radiotracer in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) for detecting brain tumors and other malignancies.

Clinical Studies

- A study involving 20 patients with suspected brain tumors showed that IMT SPECT provided comparable results to MRI and other imaging modalities, highlighting its utility in clinical settings .

- Research on NSCLC indicated that IMT SPECT could assist in staging and evaluating treatment responses, thereby enhancing patient management strategies .

Neurological Research

3-MT has also been investigated for its role in neurological studies, particularly concerning neurotransmitter synthesis.

Tyrosine Hydroxylase Inhibition

3-MT acts as an inhibitor of tyrosine hydroxylase, the enzyme responsible for converting L-tyrosine to L-DOPA, a precursor to dopamine. This inhibition can be useful in studying conditions related to dopamine dysregulation, such as Parkinson's disease .

Regeneration Studies

In experimental models using planaria, exposure to 3-MT resulted in altered pigmentation and regeneration patterns, indicating its potential impact on neurochemical pathways involved in regeneration processes .

Metabolic Research

Research has explored the pharmacokinetics of 3-MT derivatives to understand their absorption and distribution within biological systems.

Pharmacokinetics

Studies have shown that after probenecid loading, there is enhanced tumor accumulation of IMT in mouse models implanted with colon cancer cells. This suggests that IMT's pharmacokinetic profile can be manipulated to improve imaging outcomes .

Data Tables

Case Studies

- Brain Tumor Imaging : A prospective study compared IMT SPECT with conventional MRI techniques in patients with suspected gliomas, demonstrating the former's ability to provide additional diagnostic information regarding tumor metabolism and viability .

- Non-Small Cell Lung Cancer : Clinical evaluations of IMT SPECT showed its effectiveness in detecting NSCLC, aiding in staging and treatment response assessments .

作用机制

The mechanism of action of 3-Methyl-l-tyrosine involves its interaction with enzymes and receptors in biological systems. It can inhibit tyrosine hydroxylase, an enzyme crucial for the synthesis of catecholamines, thereby affecting neurotransmitter levels. This inhibition can lead to reduced production of dopamine, norepinephrine, and epinephrine .

相似化合物的比较

l-Tyrosine: The parent compound, differing only by the absence of the methyl group at the third position.

3,4-Dihydroxy-l-phenylalanine (l-DOPA): A hydroxylated derivative of l-tyrosine.

Metyrosine: An inhibitor of tyrosine hydroxylase, similar in structure but with different functional groups.

Uniqueness: 3-Methyl-l-tyrosine is unique due to its specific methylation, which alters its biochemical properties and interactions compared to its parent compound, l-tyrosine. This modification can enhance its stability and specificity in certain biochemical pathways .

生物活性

3-Methyl-L-tyrosine (3-MT) is a methylated derivative of the amino acid L-tyrosine, which plays a significant role in various biological processes. This article explores the biological activity of 3-MT, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of this compound

This compound is primarily known for its role as a competitive inhibitor of tyrosine hydroxylase, the enzyme responsible for converting L-tyrosine to L-DOPA, which is a precursor to dopamine. By inhibiting this enzyme, 3-MT can influence dopamine synthesis and has been studied for its effects on neurological conditions and cancer.

- Inhibition of Tyrosine Hydroxylase :

- Effects on Neurotransmitter Levels :

Antiproliferative Effects

Research indicates that 3-MT exhibits antiproliferative properties against certain cancer cell lines. It has been shown to inhibit the growth of glioma cells by affecting amino acid transport mechanisms. The uptake of 3-MT in human glioma cells is significantly reduced under conditions that inhibit system L amino acid transport .

Radical Scavenging Activity

The phenolic structure of 3-MT allows it to act as a radical scavenger. This property may contribute to its protective effects against oxidative stress in various biological systems .

Case Studies and Research Findings

- Neurodegenerative Disorders :

- Cancer Research :

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHLULPKDLJASZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946503 | |

| Record name | 3-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2370-57-2 | |

| Record name | Methyl-3-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-methyl-L-tyrosine in the biosynthesis of saframycin A?

A1: While the provided research doesn't detail the complete biosynthetic pathway of saframycin A, it highlights the function of the SfmD enzyme in this process. SfmD, containing a unique heme cofactor, catalyzes a single-oxygen insertion into this compound. [] This suggests that this compound serves as a substrate for SfmD and undergoes a specific modification crucial for saframycin A production.

Q2: Can this compound be synthesized through alternative methods besides extraction from natural sources?

A2: Yes, the research demonstrates a biocatalytic one-pot synthesis of L-tyrosine derivatives, including this compound, using readily available starting materials. [] This method utilizes the monooxygenase P450 BM3 to hydroxylate toluene to 3-methylphenol, which then undergoes enzymatic C-C coupling and asymmetric amination with pyruvate and ammonia in the presence of tyrosine phenol lyase. This approach offers an efficient and sustainable alternative to traditional extraction methods.

Q3: How does the heme cofactor in SfmD interact with this compound?

A3: The research reveals that the heme cofactor in SfmD undergoes a significant conformational change upon binding with this compound. [] This conformational change involves the dissociation of one axial histidine ligand (His274) from the iron ion within the heme center. This substrate-induced change suggests a mechanism where this compound binding creates a suitable environment for oxygen activation and subsequent single-oxygen insertion.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。